molecular formula C17H18N6O5 B2537857 ethyl 2-(2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate CAS No. 847387-11-5

ethyl 2-(2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate

Cat. No. B2537857
CAS RN: 847387-11-5
M. Wt: 386.368
InChI Key: CDICCDRELDMHHA-UHFFFAOYSA-N
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Description

The compound ethyl 2-(2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate is a complex organic molecule that appears to be related to a class of compounds that include various heterocyclic structures such as triazolo-pyrimidines and oxazolidinones. These compounds are of interest due to their potential pharmacological activities, including their roles as platelet aggregation inhibitors and antibacterial agents.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions and modifications of pyrimidine derivatives. For instance, a novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized through a condensation reaction of 3-amino-1,2,4-triazole with 4-hyroxy-6-methyl-pyran-2-one . Similarly, ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives were created by the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives . These methods indicate a trend in the synthesis of such compounds involving multi-step reactions and the use of various reagents to achieve the desired heterocyclic frameworks.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using spectroscopic techniques such as FT-IR, 1H and 13C NMR, and single-crystal X-ray diffraction . Theoretical calculations, including DFT/B3LYP functional and basis sets, are used to optimize the structure and predict various properties like HOMO-LUMO gaps and molecular electrostatic potential . These analyses are crucial for understanding the electronic structure and reactivity of the compounds.

Chemical Reactions Analysis

The chemical reactivity of these compounds can be diverse, with the potential for various reactions based on the functional groups present. For example, the synthesis of ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate involved heating amino-pyrazolo-pyrimidine with diethyl malonate . Another compound, (E)-ethyl 3-(dimethylamino)-2-(7,9-diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)acrylate, was prepared via condensation of a related acetate with dimethylformamide-dimethylacetal . These reactions highlight the versatility of the pyrimidine core in undergoing various synthetic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of aromatic rings, heteroatoms, and multiple functional groups can influence properties such as solubility, melting points, and biological activity. For instance, the antibacterial activity of a pyrimidine derivative was evaluated against various microbial strains, showing its potential as an antibacterial agent . The impurity profile of a related compound was determined using liquid chromatography-mass spectrometry, which is essential for the development of pharmaceuticals .

Scientific Research Applications

Pharmacological Applications

Nonsteroidal Anti-inflammatory Agents : Compounds with complex structures, including methoxyphenyl groups and acetamido acetate functionalities, are often explored for their potential as nonsteroidal anti-inflammatory agents (NSAIDs). These compounds can inhibit enzymes or pathways involved in inflammation, providing a basis for therapeutic application in conditions characterized by inflammation and pain (Annunziato & di Renzo, 1993).

Diagnostic and Imaging Agents

Serotonin Receptor Imaging : Methoxyphenyl derivatives have been utilized in the development of imaging agents for positron emission tomography (PET) to study serotonin receptors in the brain. These compounds, through their interaction with specific receptor subtypes, help in the diagnosis and study of psychiatric and neurological disorders (Passchier et al., 2000).

Research Chemicals and Designer Drugs

New Psychoactive Substances : Research chemicals, including those with methoxymethylcathinone or related structures, have emerged as substances of abuse, offering insights into the pharmacodynamics and toxicology of novel psychoactive substances. Studies involving these compounds contribute to understanding their pharmacokinetics, metabolism, and potential toxic effects, guiding legal regulation and medical response (Wikström et al., 2010).

Metabolism and Toxicokinetics

Metabolic Studies : Understanding the metabolism and disposition of pharmaceuticals is crucial for drug development. Compounds with ethyl and acetate groups are often subjects of metabolic studies to evaluate their pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME). These studies are essential for assessing the safety and efficacy of new drugs (Polsky-Fisher et al., 2006).

properties

IUPAC Name

ethyl 2-[[2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O5/c1-3-28-14(25)8-18-13(24)9-22-10-19-16-15(17(22)26)20-21-23(16)11-4-6-12(27-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDICCDRELDMHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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